molecular formula C11H13O4P B14323067 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 110220-86-5

2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one

Cat. No.: B14323067
CAS No.: 110220-86-5
M. Wt: 240.19 g/mol
InChI Key: UTWNIQFBNJGIKB-UHFFFAOYSA-N
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Description

2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one is an organic compound with a complex structure that includes a phospholane ring and an ethenylphenyl group

Preparation Methods

The synthesis of 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethenylphenyl Group: This can be achieved through the reaction of a suitable phenyl derivative with an ethenylating agent under controlled conditions.

    Introduction of the Methoxy Group: The phenyl derivative is then reacted with a methoxylating agent to introduce the methoxy group.

    Cyclization to Form the Phospholane Ring: The final step involves the cyclization of the intermediate compound to form the phospholane ring, typically using a phosphorus-containing reagent under specific reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets. In the context of organic electronics, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its unique electronic structure, which allows for efficient charge transfer.

Comparison with Similar Compounds

Similar compounds to 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one include other phospholane derivatives and ethenylphenyl-containing compounds. Compared to these, this compound is unique due to its specific combination of functional groups and its ability to form stable, high-performance materials for electronic applications .

Some similar compounds include:

Properties

CAS No.

110220-86-5

Molecular Formula

C11H13O4P

Molecular Weight

240.19 g/mol

IUPAC Name

2-[(4-ethenylphenyl)methoxy]-1,3,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C11H13O4P/c1-2-10-3-5-11(6-4-10)9-15-16(12)13-7-8-14-16/h2-6H,1,7-9H2

InChI Key

UTWNIQFBNJGIKB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COP2(=O)OCCO2

Origin of Product

United States

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